1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a piperidine-based small molecule featuring two key structural motifs:
- A 3,4-dimethoxyphenyl acetyl group at the 1-position of the piperidine ring.
- A 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl substituent at the 4-position. The oxadiazole ring enhances metabolic stability, while the 4-fluorophenyl group introduces lipophilicity and modulates steric interactions .
This compound is hypothesized to interact with biological targets such as kinases or G protein-coupled receptors (GPCRs), given the prevalence of piperidine and oxadiazole motifs in such inhibitors .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4/c1-30-20-8-3-17(13-21(20)31-2)15-23(29)28-11-9-16(10-12-28)14-22-26-24(27-32-22)18-4-6-19(25)7-5-18/h3-8,13,16H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIDQZICHLCFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS Number: 1775455-37-2) is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : CHFNO
- Molecular Weight : 439.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 439.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been suggested that it may act as a modulator for central nervous system (CNS) pathways, potentially influencing neurotransmitter release and receptor activation.
Potential Targets
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is involved in glucose metabolism and has implications in diabetes management. The compound may exhibit inhibitory effects on DPP-IV, enhancing insulin secretion and lowering blood glucose levels .
- Neurotransmitter Receptors : The structure suggests potential interactions with serotonin and dopamine receptors, which could influence mood and cognitive functions.
Antidiabetic Effects
Research indicates that compounds similar to this compound have shown promise in lowering blood glucose levels through DPP-IV inhibition. In vitro studies demonstrated that these compounds can enhance insulin secretion from pancreatic beta-cells .
Neuroprotective Properties
Preliminary studies suggest that the compound may possess neuroprotective properties. It could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This effect could be beneficial in conditions such as Alzheimer's disease and other forms of dementia.
Case Studies
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the piperidine ring’s acetyl group and the oxadiazole’s aryl moiety. Key comparisons include:
Pharmacological Comparison
Target Engagement
- The 3,4-dimethoxyphenyl group in the target compound likely enhances interactions with hydrophobic pockets in proteins like EGFR or GPCRs, as seen in related piperidine derivatives modulating EGFR/Grb2 .
- Analogs with 4-ethylbenzoyl (CAS 1775402-58-8) or 3-methylphenyl groups may exhibit reduced affinity due to weaker electron-donating effects compared to methoxy groups .
Metabolic Stability
- The oxadiazole ring in the target compound and its analogs improves resistance to enzymatic degradation. However, difluorophenyl substituents (e.g., in ) may further stabilize the molecule against oxidation .
Therapeutic Potential
- Piperidine-oxadiazole hybrids are explored in diabetes management (e.g., morpholine derivatives in ) and oncology (e.g., EGFR inhibitors in ).
Research Findings and Data
Binding Affinity Studies
- Virtual docking studies () highlight that methoxy-substituted aryl groups improve binding to EGFR’s extracellular domain compared to alkyl or halogenated analogs.
- Fluorine substitution on the oxadiazole’s phenyl ring (as in the target compound) balances lipophilicity and polarity, optimizing blood-brain barrier penetration .
Solubility and Bioavailability
- The target compound’s 3,4-dimethoxyphenyl group may reduce aqueous solubility compared to 4-ethylbenzoyl analogs but enhance interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
